molecular formula C13H20ClNO2 B13386563 N-Benzyl-D-valine methyl ester HCl

N-Benzyl-D-valine methyl ester HCl

Cat. No.: B13386563
M. Wt: 257.75 g/mol
InChI Key: WCFZNEINMPTYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a benzylamino group and a methyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-methylbutanoic acid and benzylamine.

    Esterification: The ®-3-methylbutanoic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form ®-Methyl 3-methylbutanoate.

    Amidation: The ester is then reacted with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form ®-Methyl 2-(benzylamino)-3-methylbutanoate.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: ®-2-(Benzylamino)-3-methylbutanoic acid.

    Reduction: ®-Methyl 2-(benzylamino)-3-methylbutanol.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for investigating the mechanisms of enzyme catalysis. Its chiral nature makes it valuable for studying stereoselective processes in biological systems.

Medicine

In medicine, ®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs that target specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-(amino)-3-methylbutanoate hydrochloride: Lacks the benzyl group, resulting in different reactivity and biological activity.

    ®-Methyl 2-(benzylamino)-3-ethylbutanoate hydrochloride: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

    (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride: The enantiomer of the compound, with different stereochemical properties and biological activity.

Uniqueness

®-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is unique due to its specific chiral configuration and the presence of both benzylamino and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(benzylamino)-3-methylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFZNEINMPTYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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